

Application Notes & Protocols: (2-Nitrophenyl)-phosphoric triamide in Organic Synthesis

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Compound of Interest

Compound Name:	(2-Nitrophenyl)-phosphoric triamide
Cat. No.:	B140983

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For: Researchers, scientists, and drug development professionals.

Introduction

(2-Nitrophenyl)-phosphoric triamide, henceforth referred to as 2-NPT, is an organophosphorus compound with the chemical formula $C_6H_9N_4O_3P$.^[1] It is characterized by a phosphoric triamide group attached to a 2-nitrophenyl moiety. This unique structure, featuring both nitro and phosphoric functional groups, imparts a range of chemical properties that make it a versatile reagent and intermediate in organic synthesis.^{[1][2]} While its primary application has been in agriculture as a potent urease inhibitor to enhance the efficiency of urea-based fertilizers^{[3][4]}, its utility in broader organic synthesis protocols is an area of growing interest.

This guide provides a comprehensive overview of 2-NPT, detailing its synthesis, chemical reactivity, and established protocols for its use in organic synthesis. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Compound Profile

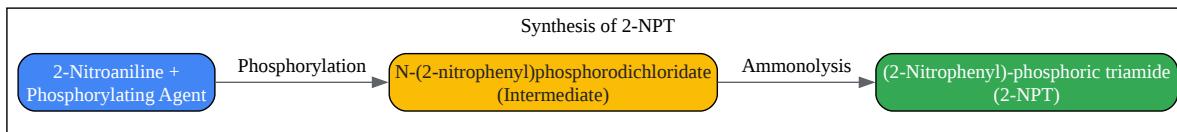
Property	Value	Reference
CAS Number	874819-71-3	[3][5]
Molecular Formula	C ₆ H ₉ N ₄ O ₃ P	[1][2][5][6]
Molecular Weight	216.13 g/mol	[3][5][6]
Appearance	Yellow Crystalline Solid	[6]
InChI Key	GDPVISFVPDYFPN- UHFFFAOYSA-N	[2][3]
SMILES	N(=O)(=O)C1=C(NP(N) (N)=O)C=CC=C1	[2]

Synthesis of (2-Nitrophenyl)-phosphoric triamide

The synthesis of 2-NPT is most commonly achieved through the phosphorylation of 2-nitroaniline. Several methods have been reported, with the choice of phosphorylating agent and reaction conditions influencing the yield and purity of the final product.

General Synthesis Workflow

The synthesis of 2-NPT from 2-nitroaniline generally follows a two-step process: phosphorylation followed by ammonolysis.



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Caption: General workflow for the synthesis of 2-NPT.

Protocol 1: Synthesis via Phosphorus Oxychloride

This protocol is a common and effective method for the laboratory-scale synthesis of 2-NPT.[\[3\]](#) It involves the reaction of 2-nitroaniline with phosphorus oxychloride to form an intermediate, which is then treated with ammonia.

Materials:

- 2-Nitroaniline
- Phosphorus oxychloride (POCl_3)
- Anhydrous diethyl ether
- Pyridine
- Ammonia (gas or aqueous solution)
- Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- **Intermediate Formation:**
 - In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2-nitroaniline in anhydrous diethyl ether.
 - Add pyridine to the solution to act as a base to neutralize the HCl generated during the reaction.[\[3\]](#)
 - Cool the reaction mixture to 0°C in an ice bath.
 - Slowly add phosphorus oxychloride dropwise to the cooled solution with constant stirring. [\[3\]](#) The exothermic nature of the reaction requires careful control of the addition rate to maintain the temperature at 0°C.[\[3\]](#)
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux at approximately 40°C for 2 hours to ensure the complete formation of the N-

(2-nitrophenyl)phosphorodichloridate intermediate.[3]

- Monitor the reaction progress by thin-layer chromatography (TLC).[3]
- Ammonolysis:
 - Upon completion of the intermediate formation, cool the reaction mixture.
 - Introduce ammonia gas into the solution or add a concentrated aqueous ammonia solution. This step should be performed in a well-ventilated fume hood due to the volatility and odor of ammonia.
 - The ammonolysis reaction is typically exothermic; maintain cooling as necessary.
 - Stir the reaction mixture until the formation of the solid product, **(2-Nitrophenyl)-phosphoric triamide**, is complete.
- Work-up and Purification:
 - Filter the crude product and wash it with water to remove ammonium chloride and other water-soluble byproducts.
 - The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
 - Dry the purified product under vacuum.

Protocol 2: Synthesis via Phosphorus Pentachloride

An alternative patented method utilizes phosphorus pentachloride (PCl_5) as the phosphorylating agent.[7] This process also involves the formation of an intermediate followed by hydrolysis and ammonolysis.[7]

Key Steps:

- Phosphorylation: 2-nitroaniline is reacted with PCl_5 in an inert solvent to form an iminophosphoric acid trichloride intermediate.[7]

- Partial Hydrolysis: The intermediate is then partially hydrolyzed to a phosphoric acid amide dichloride without prior isolation.[7]
- Ammonolysis: The resulting dichloride is reacted with ammonia to yield 2-NPT.[7]

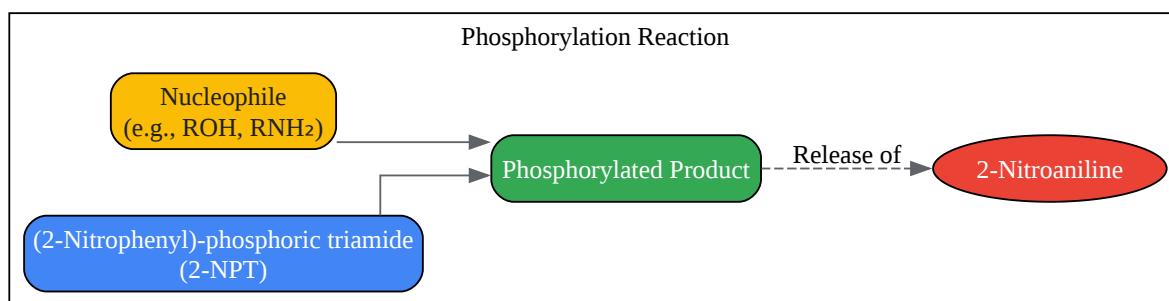
This method is reported to produce 2-NPT in high yield and with a low proportion of by-products.[7]

Applications in Organic Synthesis

The reactivity of 2-NPT stems from its key functional groups: the phosphoric triamide and the nitro group. These allow for a variety of transformations, making it a useful intermediate.[1][3]

Phosphorylating Agent

2-NPT can act as a phosphorylating agent, transferring the phosphoric triamide moiety to nucleophiles.[1] This reactivity is crucial for its biological activity and can be harnessed in synthetic protocols.



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Caption: General scheme of 2-NPT as a phosphorylating agent.

Precursor to N-Phenylphosphoric Acid Triamide Derivatives

A primary application of 2-NPT is as a precursor for the synthesis of other N-phenylphosphoric acid triamide derivatives.^{[3][6]} These derivatives are often investigated for their biological activities, particularly as urease inhibitors.^[6]

Modification of the Nitrophenyl Moiety

The nitro group on the phenyl ring offers a handle for further synthetic transformations.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine group, yielding (2-aminophenyl)-phosphoric triamide.^[3] This opens up a wide range of subsequent reactions, such as diazotization and coupling reactions, or the formation of heterocyclic compounds.

Protocol 3: Catalytic Hydrogenation of 2-NPT

Materials:

- **(2-Nitrophenyl)-phosphoric triamide** (2-NPT)
- Palladium on carbon (Pd/C, 5-10%)
- Methanol or Ethanol
- Hydrogen gas
- Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

- Dissolve 2-NPT in a suitable solvent like methanol or ethanol in a hydrogenation flask.
- Carefully add the Pd/C catalyst to the solution.
- Place the flask on the hydrogenation apparatus.
- Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
- Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude (2-aminophenyl)-phosphoric triamide.
- Purify the product by recrystallization or column chromatography if necessary.

Alternative Reduction Methods:

- Metal-based reductants: Metals such as iron, zinc, or tin(II) chloride in an acidic medium are also effective for the reduction of the aromatic nitro group.[3]

Oxidation Reactions

While less common, the nitrophenyl moiety can undergo oxidation reactions, potentially leading to the formation of nitroso or other nitro derivatives using common oxidizing agents like potassium permanganate.[3]

Analytical Methodologies

The characterization and quantification of 2-NPT are crucial for ensuring purity and monitoring reaction progress.

- Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{31}P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and purity assessment.[3]
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing 2-NPT. A reverse-phase (RP) HPLC method using a mobile phase of

acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) can be employed.[8]

Safety and Handling

(2-Nitrophenyl)-phosphoric triamide is a chemical that requires careful handling.

- Potential Hazards: It may cause damage to fertility or the unborn child and may cause harm to organs through prolonged or repeated exposure.[1]
- Precautionary Measures:
 - Obtain special instructions before use.[5]
 - Do not handle until all safety precautions have been read and understood.[5]
 - Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5]
 - Avoid contact with skin and eyes.[5][9]
 - Avoid the formation of dust and aerosols.[5]
 - Use in a well-ventilated area.[5]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][9]
Store locked up.[5]

In case of exposure or concern, seek medical advice.[5]

Conclusion

(2-Nitrophenyl)-phosphoric triamide is a valuable compound with established and potential applications in organic synthesis. Its role as a precursor to other biologically active molecules, coupled with the reactivity of its functional groups, makes it a subject of interest for further research and development. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers looking to incorporate 2-NPT into their synthetic strategies.

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